![molecular formula C15H19NO2 B2369365 2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-44-4](/img/structure/B2369365.png)
2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
“2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is a complex organic compound. It contains a bicyclo[1.1.1]pentane moiety, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclo[1.1.1]pentane moiety and the 3-ethylphenyl group. The bicyclo[1.1.1]pentane moiety is a four-membered carbocycle with a bridging C(1)-C(3) bond .Chemical Reactions Analysis
Bicyclo[1.1.1]pentane structures are highly strained, allowing them to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Future Directions
There has been a resurgent interest in the chemistry of bicyclo[1.1.1]pentane derivatives driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This could potentially lead to new developments in the synthesis and application of compounds like “2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid”.
properties
IUPAC Name |
2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-10-4-3-5-11(6-10)14-7-15(8-14,9-14)12(16)13(17)18/h3-6,12H,2,7-9,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMHVECTXDWBLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
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